molecular formula C9H17Cl2N3O B1402653 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride CAS No. 1452566-96-9

5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride

Cat. No. B1402653
M. Wt: 254.15 g/mol
InChI Key: HRHIATPDWGIVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride, also known as 5-Methyl-2H-pyrazol-3-ol dihydrochloride, is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, ethanol and methanol. It is used as a reagent in various chemical reactions, and its properties make it useful for a variety of laboratory experiments.

Scientific Research Applications

1. Cannabinoid Receptor Antagonism

5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride derivatives have been explored for their potential as cannabinoid receptor antagonists. Research indicates that certain structural elements in these compounds, such as a para-substituted phenyl ring and a carboxamido group, contribute to their potency and selectivity in targeting cannabinoid CB1 receptors. This property could be therapeutically significant for counteracting the adverse effects of cannabinoids (R. Lan et al., 1999).

2. Synthesis of Novel Derivatives

There has been significant interest in synthesizing novel derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol for various applications. For example, one study presented a four-component approach to synthesize novel derivatives with potential antibacterial properties (Narmada Muthineni et al., 2016). This indicates a broader scope for the application of these compounds in medical research.

3. Molecular Interaction Studies

Detailed molecular interaction studies of derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been conducted to understand their binding to cannabinoid receptors. These studies contribute significantly to the development of pharmacophore models for CB1 receptor ligands, aiding in the design of more effective drugs (J. Shim et al., 2002).

4. Dopamine Receptor Ligand Development

Research has also been done on derivatives as potential ligands for dopamine receptors, particularly the human dopamine D4 receptor. Modifications to the structure of these derivatives have shown promising results in enhancing selectivity and affinity, which is valuable for developing treatments for neurological conditions (M. Rowley et al., 1997).

5. Anti-Cancer Applications

Certain derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol have been investigated for their potential in treating cancer. For instance, specific compounds have been identified that inhibit Aurora A, a kinase involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

6. Antibacterial, Antituberculosis, and Antimalarial Activity

A novel combinatorial library of derivatives has been synthesized and evaluated for antibacterial, antituberculosis, and antimalarial activities. These findings highlight the potential of these compounds in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).

properties

IUPAC Name

5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHIATPDWGIVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 2
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 3
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 4
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 5
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Reactant of Route 6
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.